molecular formula C16H21NO4S B2852534 3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid CAS No. 477721-86-1

3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid

Cat. No.: B2852534
CAS No.: 477721-86-1
M. Wt: 323.41
InChI Key: LTCDNRNJGSQRKJ-UHFFFAOYSA-N
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Description

3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid is a complex organic compound that features a thiazolane ring, a tert-butoxycarbonyl (BOC) protecting group, and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methylbenzene-1-thiol and tert-butyl chloroformate as starting materials.

  • Reaction Steps: The initial step involves the formation of a thiazolane ring through cyclization

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form its corresponding acid anhydride or ester.

  • Reduction: The thiazolane ring can undergo reduction to form a thiazoline derivative.

  • Substitution: The BOC group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed:

  • Oxidation: this compound anhydride or ester.

  • Reduction: 3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazoline-4-carboxylic acid.

  • Substitution: Removal of the BOC group to yield 3-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid.

Scientific Research Applications

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 3-(Tert-butoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid is not well-documented. its biological activity would likely involve interactions with specific molecular targets, such as enzymes or receptors, leading to downstream effects in biological pathways.

Comparison with Similar Compounds

  • 3-(Benzoyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid

  • 3-(Methoxycarbonyl)-2-(4-methylphenyl)-1,3-thiazolane-4-carboxylic acid

Uniqueness:

  • The presence of the tert-butoxycarbonyl group makes this compound distinct in terms of its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-10-5-7-11(8-6-10)13-17(12(9-22-13)14(18)19)15(20)21-16(2,3)4/h5-8,12-13H,9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCDNRNJGSQRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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